Trimethylol propane trimethacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H32O9 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C6H14O3.3C4H6O2/c1-2-6(3-7,4-8)5-9;3*1-3(2)4(5)6/h7-9H,2-5H2,1H3;3*1H2,2H3,(H,5,6) |

InChI Key |

JMWGZSWSTCGVLX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)CO.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O |

Synonyms |

TMPTMA trimethylol propane trimethacrylate trimethylolpropane trimethacrylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylolpropane Trimethacrylate (TMPTMA): Properties, Polymerization, and Applications

This guide provides a comprehensive technical overview of trimethylolpropane trimethacrylate (TMPTMA), a trifunctional monomer pivotal in the formulation of a wide array of polymeric materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties of TMPTMA, its polymerization behavior, and its diverse applications, with a special focus on its relevance in the biomedical field.

Introduction: The Versatility of a Trifunctional Monomer

Trimethylolpropane trimethacrylate (TMPTMA) is a low-viscosity, high-reactivity crosslinking agent that plays a crucial role in the development of materials with superior performance characteristics. Its trifunctional nature, possessing three methacrylate groups, allows for the formation of densely crosslinked, three-dimensional polymer networks. This structure imparts exceptional hardness, chemical and abrasion resistance, and rapid curing properties to the final material.[1] TMPTMA is a key component in formulations for coatings, inks, adhesives, and advanced composites.[2] Furthermore, its unique properties have led to its exploration and use in specialized biomedical applications, including dental restorative materials and drug delivery systems.[2][3]

Physicochemical Properties of TMPTMA

A thorough understanding of the physical and chemical properties of TMPTMA is fundamental to its effective application. These properties dictate its behavior during formulation, polymerization, and in the final performance of the cured material.

| Property | Value | References |

| Chemical Formula | C₁₈H₂₆O₆ | |

| Molecular Weight | 338.4 g/mol | |

| Appearance | Colorless to light yellow transparent liquid | |

| Odor | Slightly ester-like | |

| Density | 1.06 g/mL at 25 °C | |

| Viscosity | 68.6 mPa·s at 20°C | |

| Boiling Point | >200°C at 1 mmHg | |

| Melting Point | -25°C | |

| Refractive Index | n20/D 1.472 | |

| Flash Point | >230 °F | |

| Solubility | Insoluble in water; soluble in most organic solvents. |

The Chemistry of TMPTMA: Synthesis and Polymerization

The utility of TMPTMA is intrinsically linked to its synthesis and its ability to undergo rapid polymerization.

Synthesis of TMPTMA

TMPTMA is primarily synthesized through the esterification of trimethylolpropane with methacrylic acid. Several methods exist, with the choice of method often depending on the desired purity, yield, and industrial scale.

Experimental Protocol: Synthesis of TMPTMA via Transesterification

This protocol provides a general laboratory-scale procedure for the synthesis of TMPTMA.

Materials:

-

Trimethylolpropane: 100g

-

Methyl methacrylate: 350g

-

Polymerization inhibitor (e.g., TEMPO): 2g

-

Hydroquinone: 6g

-

Catalyst mixture (e.g., calcium oxide, potassium carbonate, lithium chloride): 5g

Procedure:

-

Reaction Setup: In a reactor equipped with a stirrer, heating mantle, thermometer, and a fractionation column with a reflux condenser, combine trimethylolpropane, methyl methacrylate, TEMPO, hydroquinone, and the catalyst mixture.

-

Initiation of Reaction: Begin stirring and gradually heat the mixture to induce reflux. Continuously supply a gentle stream of air into the reactor to aid in the removal of byproducts.

-

Azeotropic Distillation: As the reaction proceeds, an azeotrope of methanol (a byproduct) and methyl methacrylate will form. This azeotrope is continuously removed from the reaction mixture via the fractionation column. The removal of methanol drives the equilibrium of the reaction towards the formation of the TMPTMA product.[4]

-

Monitoring and Completion: Monitor the reaction progress by analyzing the composition of the distillate. The reaction is considered complete when the production of methanol ceases.

-

Purification: After cooling the reaction mixture, the catalyst and polymerization inhibitors are removed through filtration or washing with an alkaline solution. Excess methyl methacrylate is recovered by distillation. The final product is then purified, often through vacuum distillation, to yield TMPTMA.[4]

Free-Radical Polymerization of TMPTMA

The core functionality of TMPTMA lies in its rapid polymerization via a free-radical mechanism. This process can be initiated by various means, most commonly through the use of photoinitiators activated by ultraviolet (UV) light or electron beam (EB) radiation.

The polymerization process can be delineated into three primary stages:

-

Initiation: The process begins with the generation of free radicals. In photopolymerization, a photoinitiator absorbs light energy and cleaves to form highly reactive radical species.[5]

-

Propagation: These free radicals attack the double bonds of the methacrylate groups in the TMPTMA monomers, initiating a chain reaction. This leads to the rapid formation of a growing polymer chain.

-

Termination: The polymerization process ceases when two growing radical chains combine or when they react with an inhibitor. The high functionality of TMPTMA leads to the rapid formation of a densely crosslinked network structure.[6]

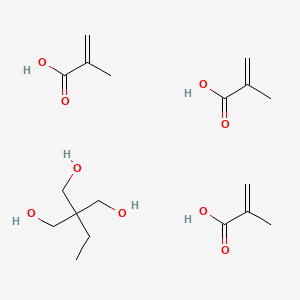

Caption: Free-radical polymerization of TMPTMA.

The kinetics of TMPTMA polymerization are influenced by factors such as initiator concentration, light intensity, and the presence of co-monomers.[7] Higher initiator concentrations and light intensities generally lead to faster polymerization rates, but can also result in shorter polymer chains and potentially incomplete conversion due to the "gel effect," where the high viscosity of the polymerizing medium restricts monomer and radical mobility.[6][7]

Experimental Protocol: UV Curing of a TMPTMA-Based Formulation

This protocol outlines a general procedure for the UV curing of a simple TMPTMA formulation.

Materials:

-

Trimethylolpropane triacrylate (TMPTMA)

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Substrate (e.g., glass slide, plastic film)

Procedure:

-

Formulation Preparation: In an amber vial to protect from ambient light, prepare a formulation by mixing TMPTMA with a specific weight percentage of the photoinitiator (typically 1-5 wt%). Ensure thorough mixing until the photoinitiator is completely dissolved.

-

Coating Application: Apply a thin, uniform film of the formulation onto the desired substrate using a spin coater, doctor blade, or other suitable coating method.

-

UV Curing: Place the coated substrate under a UV lamp. The UV intensity and exposure time will depend on the specific photoinitiator, the thickness of the coating, and the desired degree of cure. A typical laboratory UV curing system might use a medium-pressure mercury lamp.

-

Cure Monitoring: The degree of cure can be monitored in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).[8]

-

Post-Curing and Characterization: After UV exposure, the cured film can be characterized for its physical and mechanical properties, such as hardness, adhesion, and solvent resistance.

Applications of TMPTMA: From Industrial Coatings to Biomedical Devices

The unique combination of properties offered by TMPTMA makes it a valuable component in a multitude of applications.

Industrial Applications

-

Coatings and Varnishes: TMPTMA is extensively used in UV-curable coatings for wood, plastics, and metal, providing high gloss, scratch resistance, and chemical resistance.[1]

-

Inks: In the printing industry, TMPTMA is a key ingredient in UV-curable inks, enabling rapid drying and excellent adhesion to various substrates.[1]

-

Adhesives: TMPTMA is used to formulate high-strength, fast-curing adhesives for a range of industrial bonding applications.[1]

-

Plastics and Composites: As a crosslinking agent, TMPTMA enhances the mechanical properties and thermal stability of various plastics and composite materials.[2]

Biomedical and Drug Development Applications

The rapid, room-temperature polymerization and the ability to form biocompatible hydrogels have made TMPTMA an attractive material for the biomedical field.[2]

-

Dental Composites: TMPTMA is utilized in the formulation of dental restorative composites.[3][9] Its inclusion in the resin matrix can improve properties such as flexural strength, hardness, and reduce water absorption.[3][9] However, a significant concern in this application is the potential for leaching of unreacted monomers, which can lead to adverse biological effects.[10][11] Studies have shown that the amount of leached components can be influenced by the storage medium and the composition of the composite.[11]

-

Hydrogels for Drug Delivery: TMPTMA can be copolymerized with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), to form hydrogels.[12] These hydrogels can be loaded with therapeutic agents and are being investigated for sustained drug release applications.[12] The crosslinking density, which can be controlled by the TMPTMA concentration, influences the swelling behavior and the drug release kinetics of the hydrogel.[13][14]

Experimental Protocol: Preparation of a TMPTMA-Containing Hydrogel for Drug Delivery Studies

This protocol provides a basic framework for the preparation of a HEMA/TMPTMA hydrogel for drug loading and release experiments.

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

Trimethylolpropane trimethacrylate (TMPTMA)

-

Photoinitiator (e.g., Irgacure 2959, suitable for biomedical applications)

-

Phosphate-buffered saline (PBS)

-

Model drug (e.g., a water-soluble dye or a therapeutic agent)

Procedure:

-

Monomer Mixture Preparation: Prepare a monomer mixture with a specific weight ratio of HEMA and TMPTMA (e.g., 90:10 HEMA:TMPTMA). Add a photoinitiator at a suitable concentration (e.g., 0.5 wt%).

-

Molding and Polymerization: Pour the monomer mixture into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer to create a thin film). Expose the mold to UV light for a sufficient time to ensure complete polymerization.

-

Washing and Swelling: After polymerization, carefully remove the hydrogel from the mold. Wash the hydrogel extensively in distilled water or PBS for several days to remove any unreacted monomers and the photoinitiator. This step is crucial for ensuring biocompatibility. The hydrogel will swell to its equilibrium state during this process.

-

Drug Loading: Immerse the swollen hydrogel in a solution of the model drug of a known concentration for a predetermined period to allow for drug loading via diffusion.

-

Drug Release Study: After drug loading, transfer the hydrogel to a fresh solution of PBS. At regular intervals, take aliquots of the PBS and measure the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry). This will allow for the determination of the drug release profile over time.

Safety and Handling

While TMPTMA is a versatile and widely used monomer, it is important to handle it with appropriate safety precautions. TMPTMA can cause skin and eye irritation.[15] Prolonged or repeated skin contact may cause allergic skin reactions.[15] Therefore, it is essential to wear appropriate personal protective equipment, including gloves and safety glasses, when handling TMPTMA. Work should be conducted in a well-ventilated area to avoid inhalation of vapors.

In the context of biomedical applications, the biocompatibility of TMPTMA-based materials is a primary concern. Studies have investigated the toxicology of TMPTMA, with some research indicating potential for adverse effects at high concentrations.[15][16][17] The leaching of unreacted TMPTMA monomer from cured polymers is a key factor influencing biocompatibility, and thorough washing of biomedical devices containing TMPTMA is critical to minimize potential risks.[10][18]

Conclusion

Trimethylolpropane trimethacrylate is a highly functional monomer with a broad spectrum of applications, driven by its ability to form densely crosslinked polymers with exceptional properties. Its utility in industrial coatings, inks, and adhesives is well-established. Furthermore, its role in the development of advanced materials for biomedical applications, such as dental composites and drug delivery systems, continues to be an active area of research. A comprehensive understanding of its physicochemical properties, polymerization kinetics, and handling requirements is paramount for harnessing its full potential in both research and industrial settings. As with any reactive chemical, a strong emphasis on safety and a thorough understanding of its toxicological profile are essential, particularly when considering its use in applications with direct human contact.

References

- 1. triwillgroup.com [triwillgroup.com]

- 2. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]

- 3. Characterization of an experimental resin composite organic matrix based on a tri-functional methacrylate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Leached components from dental composites in oral simulating fluids and the resultant composite strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Toxicology and carcinogenesis studies of trimethylolpropane triacrylate (technical grade) (CASRN 15625-89-5) in F344/N rats and B6C3F1/N mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Trimethylolpropane Trimethacrylate (TMPTMA)

Foreword: The Enduring Relevance of a Multifunctional Monomer

Trimethylolpropane trimethacrylate (TMPTMA) stands as a cornerstone in the field of polymer science, a trifunctional methacrylate monomer prized for its ability to impart exceptional hardness, chemical resistance, and thermal stability to a wide array of materials. Its utility in coatings, adhesives, composites, and dental resins underscores the continued importance of understanding its synthesis. This guide is intended for researchers, scientists, and professionals in drug development and material science who seek a comprehensive understanding of the primary synthetic routes to TMPTMA. We will delve into the core methodologies, exploring not just the procedural steps but the fundamental chemical principles that govern these transformations. Our focus will be on providing a robust, technically grounded framework that enables both the replication of established methods and the innovation of new ones.

Foundational Principles: An Overview of Synthetic Strategies

The industrial production of TMPTMA is dominated by two principal synthetic pathways: direct esterification and transesterification. A third, less common but mechanistically distinct route, involves the use of an acid chloride. Each method presents a unique set of advantages and challenges related to reaction kinetics, equilibrium management, catalyst selection, and purification. The choice of a particular method is often dictated by factors such as raw material cost, desired product purity, and environmental considerations.

A critical challenge in any TMPTMA synthesis is managing the inherent reactivity of the methacrylate functional groups. These moieties are susceptible to radical polymerization, especially at the elevated temperatures often required for esterification. Consequently, the judicious selection and application of polymerization inhibitors are paramount to achieving high yields of the desired monomeric product.

Direct Esterification: The Workhorse of TMPTMA Synthesis

The most prevalent method for TMPTMA synthesis is the direct esterification of trimethylolpropane (TMP) with methacrylic acid (MAA). This reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed equilibrium process.

The Underlying Chemistry: A Mechanistic Deep Dive

The direct esterification of TMP proceeds in a stepwise manner, with the three hydroxyl groups of TMP reacting sequentially with methacrylic acid. The reaction is governed by the principles of Fischer esterification, where a strong acid catalyst is employed to protonate the carbonyl oxygen of the methacrylic acid, thereby increasing its electrophilicity.[1][2][3] The alcohol (a hydroxyl group on TMP) then acts as a nucleophile, attacking the activated carbonyl carbon.

To drive the equilibrium towards the formation of the triester, the water generated as a byproduct must be continuously removed from the reaction mixture.[1][2] This is typically achieved through azeotropic distillation using a suitable water-carrying agent, such as toluene or cyclohexane.[4]

Diagram 1: Reaction Scheme for Direct Esterification of TMPTMA

Caption: Overall reaction for TMPTMA synthesis via direct esterification.

Causality in Experimental Design

-

Catalyst Selection: While strong mineral acids like sulfuric acid are effective, they can lead to equipment corrosion and the formation of colored byproducts.[1] p-Toluenesulfonic acid (p-TsOH) is a commonly used alternative, being a solid, non-corrosive, and highly effective organic acid catalyst.[5][6][7] More recently, solid acid catalysts, such as zirconium-based catalysts and acidic ion-exchange resins, have gained traction.[1][4] Their primary advantage lies in their ease of separation from the reaction mixture by simple filtration, which simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[2][8][9][10][11]

-

Choice of Polymerization Inhibitor: Phenolic inhibitors, such as hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ), are widely used. Their inhibitory action is significantly enhanced by the presence of dissolved oxygen.[12] The inhibitor system works by scavenging free radicals that initiate polymerization. A combination of inhibitors, for instance, hydroquinone and phenothiazine, can provide robust protection against premature polymerization under typical reaction conditions.[4]

-

Reaction Temperature: The temperature is a critical parameter that must be carefully controlled. It needs to be high enough to facilitate the esterification reaction and the azeotropic removal of water (typically 90-120°C), but not so high as to promote significant polymerization or degradation of the reactants or product.[1]

Experimental Protocol: Direct Esterification

-

Reactor Setup: Equip a multi-necked flask with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a reflux condenser, and an air inlet tube.

-

Charging Reactants: Charge the reactor with trimethylolpropane (1.0 eq), methacrylic acid (3.1-3.5 eq, a slight excess to drive the reaction), the acid catalyst (e.g., 1-2 wt% p-TsOH), a polymerization inhibitor (e.g., 0.1 wt% MEHQ), and the water-carrying solvent (e.g., toluene or cyclohexane).[4]

-

Reaction Execution: Begin stirring and introduce a slow stream of air into the reaction mixture. Heat the mixture to reflux (typically 90-120°C).[1] Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

-

Monitoring Progress: Monitor the reaction by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water (3 moles per mole of TMP) has been collected. The acid value of the reaction mixture can also be titrated to determine the extent of conversion.[13]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solid acid catalyst was used, it can be removed by filtration at this stage.[2]

-

Wash the organic phase with a dilute aqueous alkali solution (e.g., 5-10% sodium hydroxide or sodium carbonate) to neutralize the acid catalyst and remove excess methacrylic acid.[14]

-

Perform subsequent washes with water or brine until the aqueous layer is neutral.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

For higher purity, the crude product can be treated with activated carbon to remove colored impurities, followed by filtration.[14]

-

Diagram 2: Workflow for Direct Esterification and Purification

Caption: Step-by-step workflow for the synthesis and purification of TMPTMA.

Transesterification: An Alternative Pathway

Transesterification offers a viable alternative to direct esterification, particularly when using methyl methacrylate (MMA) as the acrylate source instead of methacrylic acid. This method involves the exchange of the methoxy group of MMA with the hydroxyl groups of TMP.

The Transesterification Mechanism

This reaction is typically catalyzed by either an acid or a base. In base-catalyzed transesterification, a strong base (e.g., sodium methoxide) deprotonates a hydroxyl group on TMP, forming a more nucleophilic alkoxide.[15][16] This alkoxide then attacks the carbonyl carbon of methyl methacrylate. The key to driving this equilibrium reaction to completion is the removal of the methanol byproduct, which has a lower boiling point than the other components and can be distilled off.[17][18]

Key Experimental Considerations

-

Catalyst Choice: Both acidic and basic catalysts can be used.[17] Basic catalysts like potassium carbonate or sodium methoxide are often effective at lower temperatures than their acidic counterparts.[19]

-

Byproduct Removal: The continuous removal of methanol is crucial to shift the equilibrium towards the product.[17] This is typically accomplished by fractional distillation during the reaction.

-

Side Reactions: A potential side reaction, especially with base catalysts, is saponification if any free fatty acids are present in the starting materials.[18]

Experimental Protocol: Transesterification

-

Reactor Setup: Use a similar setup to direct esterification, but with a fractional distillation column instead of a Dean-Stark trap to efficiently separate the methanol byproduct.

-

Charging Reactants: Charge the reactor with trimethylolpropane (1.0 eq), a large excess of methyl methacrylate (which also acts as the solvent), a polymerization inhibitor, and the catalyst (e.g., potassium carbonate).[17][19]

-

Reaction Execution: Heat the mixture to reflux. As the reaction proceeds, methanol will be formed and can be removed as the distillate through the fractional distillation column.[17]

-

Work-up and Purification:

-

After the reaction is complete (as determined by, for example, gas chromatography), cool the mixture.

-

Remove the catalyst by filtration or an acidic wash.

-

Recover the excess methyl methacrylate by vacuum distillation.

-

The remaining crude TMPTMA can be further purified by washing with water and/or treatment with activated carbon.[17]

-

The Acid Chloride Method: A High-Reactivity Approach

A less common but highly effective laboratory-scale synthesis involves the reaction of trimethylolpropane with methacryloyl chloride. This method is generally not favored for industrial-scale production due to the higher cost and hazardous nature of methacryloyl chloride.

Mechanism and Advantages

This reaction is not an equilibrium process. The high reactivity of the acid chloride allows the reaction to proceed rapidly at lower temperatures (e.g., 40-60°C) and often without the need for a catalyst.[7] A base, such as triethylamine, is typically added as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, which precipitates as triethylammonium chloride and can be easily removed by filtration.[7]

Key advantages include:

-

Reduced Reaction Temperature: Lower temperatures minimize the risk of polymerization.[7]

-

Shorter Reaction Time: The reaction is often complete within a few hours.[7]

-

No Water Byproduct: This eliminates the need for azeotropic distillation and simplifies the work-up.[7]

Experimental Protocol: Acid Chloride Method

-

Reactor Setup: A standard multi-necked flask with a stirrer, thermometer, and dropping funnel is sufficient. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent reaction of the acid chloride with atmospheric moisture.

-

Procedure:

-

Dissolve trimethylolpropane and triethylamine (3.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Slowly add methacryloyl chloride (3.0 eq) via the dropping funnel, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated triethylammonium chloride.

-

Wash the filtrate with dilute acid, water, and brine.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the crude TMPTMA.

-

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for TMPTMA depends on a balance of factors including scale, cost, purity requirements, and environmental impact.

| Parameter | Direct Esterification | Transesterification | Acid Chloride Method |

| Primary Reactants | Trimethylolpropane, Methacrylic Acid | Trimethylolpropane, Methyl Methacrylate | Trimethylolpropane, Methacryloyl Chloride |

| Typical Catalyst | p-TsOH, H₂SO₄, Solid Acids[1][2][4] | K₂CO₃, NaOCH₃[17][19] | None (or base as acid scavenger)[7] |

| Reaction Temp. | High (90-120°C)[1] | Moderate to High | Low (40-60°C)[7] |

| Reaction Time | Long (5-12 hours) | Moderate to Long | Short (2-3 hours)[7] |

| Byproduct | Water[2] | Methanol[17] | HCl (neutralized)[7] |

| Key Advantage | Lower raw material cost; industrially established. | Avoids handling corrosive methacrylic acid. | High reactivity, fast, no water removal needed. |

| Key Disadvantage | Equilibrium-limited; requires water removal; high temp. | Equilibrium-limited; requires methanol removal. | High cost and hazardous nature of acid chloride. |

| Typical Purity | >98% achievable with proper purification.[1] | >95% reported.[17] | High purity achievable on a lab scale. |

Product Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of TMPTMA. The spectra will show characteristic peaks for the ethyl group, the methylene groups attached to the ester linkages, and the vinyl protons of the methacrylate groups.[12][20][21][22]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. A strong absorbance band around 1720 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, while peaks corresponding to the C=C double bond will also be present.[20][21][23]

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the TMPTMA and quantify any residual starting materials or byproducts, such as the mono- and di-ester intermediates.[12]

Conclusion and Future Outlook

The synthesis of trimethylolpropane trimethacrylate is a well-established field, with direct esterification remaining the most economically viable method for large-scale industrial production. The primary drivers for innovation in this area are the development of more efficient, recyclable, and environmentally benign catalysts. Solid acid catalysts, in particular, represent a significant step towards greener manufacturing processes by minimizing corrosive waste streams and simplifying product purification.[2][8] While transesterification and the acid chloride methods offer specific advantages, their widespread industrial adoption is limited by equilibrium management and raw material costs, respectively. As the demand for high-performance polymers continues to grow, so too will the need for robust, efficient, and sustainable methods for producing key monomers like TMPTMA.

References

- 1. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106748761A - A kind of preparation method of trimethylolpropane trimethacrylate - Google Patents [patents.google.com]

- 3. US3956406A - Purification of trimethylolpropane - Google Patents [patents.google.com]

- 4. CN101003482A - Method for preparing trimethylolpropane trimethyl acrylic ester - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. jbiochemtech.com [jbiochemtech.com]

- 7. CN111302938A - Synthesis method of trimethylolpropane triacrylate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. CHEMICAL CHARACTERIZATION AND DOSE FORMULATION STUDIES - NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. JPS6042777B2 - Method for producing trimethylolpropane triacrylate or trimethylolpropane trimethacrylate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. trimethylolpropane trimethacrylate tmptma: Topics by Science.gov [science.gov]

- 22. Trimethylolpropane trimethacrylate(3290-92-4) 1H NMR spectrum [chemicalbook.com]

- 23. trimethylolpropane triacrylate tmpta: Topics by Science.gov [science.gov]

An In-depth Technical Guide to Trimethylolpropane Trimethacrylate (CAS 3290-92-4)

<-3a--22_in-depth_technical_guide_to_trimethylolpropane_trimethacrylate_cas_3290-92-4_22_>

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Understanding the Core Utility of TMPTMA

Trimethylolpropane trimethacrylate (TMPTMA), identified by CAS number 3290-92-4, is a trifunctional methacrylate monomer. Its molecular structure, featuring three reactive methacrylate groups, makes it an exceptionally effective cross-linking agent in polymer synthesis.[1] When subjected to free-radical polymerization, these groups form a dense, three-dimensional polymer network.[1] This network structure is the foundation of TMPTMA's most desirable properties: high cure speed, excellent hardness, solvent and abrasion resistance, and thermal stability.[2] For researchers in drug development and material science, TMPTMA is not just a monomer; it is a molecular tool used to precisely engineer the physical properties of materials like hydrogels, dental resins, and specialty polymers.[1][3] Its ability to control network density allows for the fine-tuning of mechanical strength, degradation rates, and diffusion characteristics, which are critical parameters in applications such as controlled drug release and tissue engineering scaffolds.[1][4]

Part 1: Physicochemical and Toxicological Profile

A thorough understanding of a material's fundamental properties is a prerequisite for any successful application. The causality behind its reactivity and safety profile dictates experimental design and handling procedures.

Key Physicochemical Properties

TMPTMA is a low-viscosity, low-volatility liquid, which simplifies handling and formulation processes compared to more volatile or viscous monomers.[5] These properties, combined with its high reactivity, make it an efficient reactive diluent in various formulations.

Table 1: Physicochemical Data for Trimethylolpropane Trimethacrylate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3290-92-4 | [6] |

| Molecular Formula | C₁₈H₂₆O₆ | [6] |

| Molecular Weight | 338.4 g/mol | [6] |

| Appearance | Colorless to light yellow transparent liquid | [2] |

| Density | 1.06 g/mL at 25 °C | [7] |

| Boiling Point | >200 °C at 1 mm Hg | [7] |

| Melting Point | -25 °C | [7] |

| Vapor Pressure | <0.01 mm Hg at 20 °C | [3][7] |

| Refractive Index | n20/D 1.472 | [3][7] |

| Solubility | Insoluble in water; soluble in most organic and aromatic solvents. |[7] |

Safety and Toxicological Data

While TMPTMA is a valuable industrial chemical, it is imperative to recognize its hazard profile to ensure safe laboratory practice. It is classified as an irritant and a potential skin sensitizer.[8][9] The primary route of occupational exposure is dermal contact; therefore, stringent adherence to safety protocols is non-negotiable.[10]

Causality in Safety: The methacrylate groups that make TMPTMA highly reactive in polymerization are also responsible for its potential to react with biological molecules, leading to skin sensitization.[6] This underscores the importance of using appropriate personal protective equipment (PPE) to create a physical barrier, preventing the monomer from contacting the skin.

Table 2: GHS Hazard and Safety Information for TMPTMA

| Hazard Class | Pictogram | Code | Statement | Source(s) |

|---|---|---|---|---|

| Aquatic Hazard | GHS09 (Environment) | H411 | Toxic to aquatic life with long lasting effects. | [6][10][11] |

| Skin Irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation. | [9] |

| Eye Irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation. | [9] |

| Skin Sensitization | GHS07 (Exclamation Mark) | H317 | May cause an allergic skin reaction. | [12] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation. |[9] |

Handling Precautions:

-

Ventilation: Always handle TMPTMA in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[13][14]

-

Personal Protective Equipment (PPE): Wear impervious gloves (nitrile rubber is recommended), safety goggles, and a lab coat to prevent skin and eye contact.[9][13][15]

-

Spill Management: In case of a spill, absorb with an inert material and place it in a suitable disposal container. Avoid release into the environment.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances. The container, often stabilized with an inhibitor like MEHQ, should be tightly closed.[1][11][14]

Part 2: Synthesis and Polymerization Mechanisms

Synthesis of TMPTMA

TMPTMA is commercially produced primarily through the direct esterification of trimethylolpropane with methacrylic acid.[16][17] Another method involves transesterification with methyl methacrylate.[18]

-

Expertise in Synthesis: The key challenge in synthesizing TMPTMA is preventing premature polymerization of the monomer product or the methacrylate reactants at the elevated temperatures required for the reaction. This is a classic problem in monomer synthesis. The self-validating solution is the inclusion of a polymerization inhibitor (e.g., hydroquinone or TEMPO) and often, sparging with air (oxygen acts as an inhibitor for radical polymerization) throughout the reaction.[16][18] The reaction is typically driven to completion by removing the water byproduct via azeotropic distillation.[16]

Mechanism: Free-Radical Polymerization

TMPTMA polymerizes via a free-radical mechanism, which can be initiated thermally, chemically, or photochemically.[4][19] Photopolymerization is particularly relevant in drug delivery and dental applications, as it allows for rapid, on-demand curing at ambient temperatures.[20][21]

The process involves three key stages:

-

Initiation: An initiator molecule (e.g., a photoinitiator like Irgacure or a thermal initiator like AIBN) absorbs energy (light or heat) and decomposes into highly reactive free radicals.[19][22] This radical then attacks one of the C=C double bonds of a TMPTMA molecule, transferring the radical to the monomer and initiating a polymer chain.

-

Propagation: The newly formed monomer radical rapidly adds to the double bond of another TMPTMA molecule. Because TMPTMA has three methacrylate groups, this process quickly forms a highly cross-linked, three-dimensional network.

-

Termination: The growing polymer chains are terminated when two radicals react with each other (combination or disproportionation) or by reacting with an inhibitor.

Diagram: Free-Radical Polymerization of TMPTMA

Caption: Free-radical polymerization of TMPTMA.

Part 3: Applications in Research and Drug Development

The highly cross-linked polymers formed from TMPTMA are rigid and brittle, with excellent chemical and thermal resistance.[23] These properties are leveraged in numerous fields.

-

Dental Materials: TMPTMA is a cornerstone monomer in dental composites, resins, and adhesives.[1][3][24] Its function is to create a durable, wear-resistant, and strong cross-linked polymer matrix that binds to filler particles.[3][24] The fast cure response is ideal for photopolymerization techniques used in dental restorations.[3]

-

Hydrogels for Drug Delivery: As a cross-linker, TMPTMA is used to control the mesh size and water absorption capacity of hydrogels.[1][25]

-

Causality in Application: For a drug delivery system, the cross-link density is a critical design parameter. A higher concentration of TMPTMA leads to a tighter polymer network. This reduces the swelling ratio of the hydrogel and slows the diffusion rate of an encapsulated drug, thereby enabling sustained, controlled release.[1] Conversely, a lower concentration creates a looser network, facilitating faster release.

-

-

Biomaterials and Tissue Engineering: TMPTMA is used to fabricate macroporous polymer scaffolds.[3][23] The porous structure can be precisely controlled, allowing for cell infiltration and tissue growth, which is essential for tissue engineering applications.[23]

-

Antimicrobial Materials: Copolymers containing TMPTMA have been shown to exhibit antibacterial properties, opening avenues for its use in medical devices and coatings where preventing biofilm formation is crucial.[1]

Part 4: Experimental Protocols and Characterization

Protocol: UV Photopolymerization of a TMPTMA-Based Hydrogel

This protocol describes the fabrication of a basic hydrogel film, a common starting point for drug delivery or cell encapsulation studies.

Objective: To create a cross-linked polymer film from TMPTMA via UV-initiated free-radical polymerization.

Materials:

-

Trimethylolpropane trimethacrylate (TMPTMA), stabilized

-

2-Hydroxy-2-methylpropiophenone (Photoinitiator, e.g., Darocur 1173)

-

Phosphate-buffered saline (PBS) or other aqueous buffer

-

Hydrophilic co-monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

-

Microscope slides

-

Spacers (e.g., 0.5 mm thick silicone sheet)

-

UV curing lamp (365 nm)

Methodology:

-

Precursor Solution Preparation (Trustworthiness Check): In a light-protected vial (e.g., an amber vial), prepare the precursor solution. For a 1 mL solution, combine:

-

500 µL HEMA (co-monomer for hydrophilicity)

-

100 µL TMPTMA (cross-linker)

-

390 µL PBS (solvent)

-

10 µL Photoinitiator (1% w/v of total monomer weight).

-

Causality: The photoinitiator concentration is critical; too little results in incomplete curing, while too much can cause brittleness and have cytotoxic effects.[19] A 0.5-2% range is a common starting point.

-

-

Vortexing: Vortex the solution thoroughly for 60 seconds until the photoinitiator is fully dissolved and the solution is homogenous.

-

Mold Assembly: Place a microscope slide on a level surface. Position two spacers on the slide, parallel to each other.

-

Casting: Pipette the precursor solution between the spacers on the microscope slide.

-

Curing: Carefully place a second microscope slide on top to create a film of uniform thickness. Immediately place the assembly under a 365 nm UV lamp. Irradiate for 5-10 minutes.

-

Causality: The curing time depends on the lamp intensity, initiator concentration, and sample thickness. The process should be optimized to ensure complete polymerization.

-

-

Hydrogel Retrieval: After curing, carefully disassemble the mold. The cross-linked hydrogel film can be gently peeled from the slides.

-

Purification (Self-Validation Step): Place the hydrogel in a beaker of deionized water or PBS. Swell for 24-48 hours, changing the water several times, to leach out any unreacted monomer or initiator. This step is crucial for biocompatibility in drug delivery or cell culture applications.

Diagram: Workflow for TMPTMA Hydrogel Synthesis

Caption: Experimental workflow for hydrogel synthesis.

Key Analytical Characterization Techniques

To validate the outcome of the polymerization and understand the material's properties, several analytical techniques are essential.[26]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This is the primary technique to confirm polymerization.

-

Mechanism: FTIR measures the absorption of infrared light by specific chemical bonds. The methacrylate C=C double bond has a characteristic absorption peak around 1635 cm⁻¹.

-

Validation: By comparing the FTIR spectrum of the cured polymer to the liquid monomer, the disappearance or significant reduction of the peak at ~1635 cm⁻¹ provides direct evidence of successful polymerization.[26]

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in a material's mass as a function of temperature, providing critical data on its thermal stability.[26][27] This is important for applications that may involve sterilization or exposure to elevated temperatures.

-

Differential Scanning Calorimetry (DSC): DSC identifies thermal transitions, such as the glass transition temperature (Tg). The Tg indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[26] A high degree of cross-linking with TMPTMA will significantly increase the Tg.

-

Scanning Electron Microscopy (SEM): For macroporous materials, SEM provides high-resolution images of the surface morphology, allowing for visualization of the pore structure and size distribution.[26]

Conclusion

Trimethylolpropane trimethacrylate (CAS 3290-92-4) is a highly functional cross-linking monomer that provides material scientists and drug development professionals with a powerful means to control the structural and functional properties of polymers. Its ability to form dense, stable networks upon polymerization is the basis for its utility in creating robust dental materials, precisely tuned drug delivery hydrogels, and advanced biomaterials. A comprehensive understanding of its chemistry, polymerization mechanism, and safety profile is essential for leveraging its full potential in a research and development setting. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively incorporate TMPTMA into the design of next-generation materials.

References

- 1. sinorawchemical.com [sinorawchemical.com]

- 2. kowachemical.com [kowachemical.com]

- 3. 三羟甲基丙烷三甲基丙烯酸酯 contains 250 ppm monomethyl ether hydroquinone as inhibitor, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. Trimethylolpropane Triacrylate: Industrial Applications and Genotoxicity_Chemicalbook [chemicalbook.com]

- 5. Trimethylolpropane Triacrylate (TMPTA): A High-Performance Crosslinking Agent from Riverland Trading [riverlandtrading.com]

- 6. Trimethylolpropane Trimethacrylate | C18H26O6 | CID 18689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3290-92-4 | CAS DataBase [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. arkema.com [arkema.com]

- 11. aksci.com [aksci.com]

- 12. gc.dental [gc.dental]

- 13. detax.com [detax.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. metallographic.com [metallographic.com]

- 16. researchgate.net [researchgate.net]

- 17. CN106748761A - A kind of preparation method of trimethylolpropane trimethacrylate - Google Patents [patents.google.com]

- 18. A method for synthesizing trimethylolpropane trimethacrylate and trimethylolpropane triacrylate by transesterification - Eureka | Patsnap [eureka.patsnap.com]

- 19. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Researchers Discover New Photoactivation Mechanism for Polymer Production | NC State News [news.ncsu.edu]

- 21. TMPTMA - Trimethylolpropane Trimethacrylate Crosslinker for Rubber & PVC [sinocurechem.com]

- 22. benchchem.com [benchchem.com]

- 23. Trimethylolpropane trimethacrylate | 3290-92-4 [chemicalbook.com]

- 24. CAS # 3290-92-4, Trimethylolpropane trimethacrylate, TMPTMA, 2,2-Bis(methacryloyloxymethyl)butyl methacrylate, 2-Ethyl-1,3-dimethacryloxy-2-(methacryloxymethyl)propane - chemBlink [chemblink.com]

- 25. trimethylolpropane trimethacrylate tmptma: Topics by Science.gov [science.gov]

- 26. resolvemass.ca [resolvemass.ca]

- 27. researchgate.net [researchgate.net]

The Multifaceted Role of Trimethylolpropane Trimethacrylate (TMPTMA) in Advanced Polymer Formulations: A Technical Guide

Abstract

Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional monomer pivotal to the advancement of a wide array of polymer systems. Its unique molecular architecture, featuring three methacrylate groups, enables the formation of densely crosslinked, three-dimensional polymer networks. This guide provides an in-depth technical exploration of the fundamental properties, mechanisms of action, and diverse applications of TMPTMA. We will delve into its role as a crosslinking agent, a co-monomer, and a performance-enhancing additive in formulations for researchers, scientists, and drug development professionals. The causality behind its selection in various applications, from industrial coatings to biomedical hydrogels, will be a central theme, underpinned by field-proven insights and detailed experimental methodologies.

Introduction: Understanding the Core Attributes of TMPTMA

Trimethylolpropane trimethacrylate is a low-volatility, colorless to yellowish viscous liquid. Its chemical structure is central to its functionality in polymer chemistry.

-

Chemical Identity:

-

CAS Number: 3290-92-4

-

Molecular Formula: C₁₈H₂₆O₆

-

Molar Mass: 338.4 g/mol

-

The trifunctional nature of TMPTMA is the cornerstone of its utility. Each of the three methacrylate groups can participate in polymerization reactions, leading to a high degree of crosslinking. This high crosslink density is directly responsible for the significant improvements in the mechanical, thermal, and chemical properties of the host polymer.[1][2][3]

The Trifunctional Advantage: TMPTMA's Mechanism of Action

TMPTMA's primary role in polymer science is that of a crosslinking agent. It integrates into polymer chains and creates chemical bridges between them, transforming linear or branched polymers into a robust, interconnected network. This process can be initiated through various mechanisms, most commonly free-radical polymerization.

Free-Radical Polymerization

In free-radical polymerization, the process is typically initiated by thermal decomposition of an initiator (e.g., benzoyl peroxide) or by photolysis using a photoinitiator in the presence of UV or electron beam (EB) radiation.

Mechanism:

-

Initiation: A free radical (R•) is generated from an initiator.

-

Propagation: The initiator radical attacks one of the methacrylate groups of TMPTMA, creating a new radical on the TMPTMA molecule. This TMPTMA radical can then react with other monomers or another TMPTMA molecule, propagating the polymer chain.

-

Crosslinking: As the polymerization proceeds, the remaining methacrylate groups on the incorporated TMPTMA units react with other growing polymer chains, forming crosslinks.

-

Termination: The polymerization process ceases when two radicals combine or disproportionate.

The trifunctionality of TMPTMA ensures a high probability of crosslinking, leading to a densely networked polymer structure.

Caption: Free-radical crosslinking mechanism of TMPTMA.

Peroxide Curing of Elastomers

In the rubber industry, TMPTMA is employed as a co-agent in peroxide-based vulcanization. Peroxides decompose at high temperatures to form free radicals, which then abstract hydrogen atoms from the polymer backbone, creating macro-radicals. These macro-radicals can then react with TMPTMA, which acts as a "bridge" to form crosslinks. The rationale for using TMPTMA here is its ability to increase the crosslinking efficiency of the peroxide, leading to a higher state of cure and improved mechanical properties such as hardness and compression set.[4][5]

Impact on Polymer Properties: A Quantitative Perspective

The incorporation of TMPTMA into a polymer matrix leads to predictable and quantifiable improvements in various properties. The extent of these improvements is directly proportional to the concentration of TMPTMA used.

Mechanical Properties

The high crosslink density imparted by TMPTMA significantly enhances the mechanical strength of polymers. This is particularly evident in dental resins and composites.

| Property | Polymer System | TMPTMA Concentration (wt%) | Observation | Reference |

| Flexural Strength | Dental Composite | 0 | Baseline | [6] |

| 10 | Increased strength and stiffness | [6] | ||

| 20 | Further increase in strength | [6] | ||

| Hardness | PVC Plastisol | 0 | Baseline | |

| 5 | Significant increase in Shore D hardness | |||

| 10 | Further enhancement of hardness |

Causality: The trifunctional nature of TMPTMA creates a rigid, three-dimensional network that restricts polymer chain mobility. This increased rigidity translates to higher flexural strength and surface hardness. The choice to use TMPTMA is often driven by the need for materials that can withstand significant mechanical stress without deformation or failure.[2][6]

Thermal Stability

The crosslinked network formed by TMPTMA enhances the thermal stability of polymers by increasing their glass transition temperature (Tg). A higher Tg indicates that the material can withstand higher temperatures before it begins to soften and lose its mechanical integrity.

| Polymer System | TMPTMA Concentration (wt%) | Glass Transition Temperature (Tg) | Reference |

| Acrylic Resin | 0 | 105 °C | [7] |

| 5 | 115 °C | [7] | |

| 10 | 128 °C | [7] |

Causality: The covalent crosslinks introduced by TMPTMA reduce the free volume and restrict the segmental motion of the polymer chains. More thermal energy is required to overcome these restrictions and induce the transition from a glassy to a rubbery state, hence the increase in Tg.[7]

Applications Across Industries: From Coatings to Drug Delivery

The versatility of TMPTMA makes it a valuable component in a wide range of applications.

High-Performance Coatings and Inks

In the coatings industry, TMPTMA is a key ingredient in UV and EB-curable formulations. Its rapid cure response allows for high-speed production lines. The resulting coatings exhibit excellent hardness, scratch resistance, and chemical resistance, making them ideal for demanding applications such as automotive topcoats and industrial protective finishes.[3][7] The rationale for its use is the need for durable and resilient surfaces that can withstand harsh environmental conditions.[7]

Dental Composites and Adhesives

TMPTMA is widely used in dental restorative materials due to its ability to enhance mechanical properties and reduce polymerization shrinkage. In dental composites, it acts as a crosslinking agent in the resin matrix, improving the durability and wear resistance of the restoration.[6] When compared to difunctional crosslinkers, the trifunctional TMPTMA creates a more densely crosslinked and robust network, which is crucial for the longevity of dental fillings.[6]

Hydrogels for Drug Delivery

In the field of drug development, TMPTMA is utilized as a crosslinking agent in the synthesis of hydrogels for controlled drug release. The crosslink density of the hydrogel, which can be precisely controlled by the concentration of TMPTMA, dictates the mesh size of the polymer network. This, in turn, governs the diffusion rate of the encapsulated drug.[8][9][10]

| Hydrogel System | TMPTMA Concentration (mol%) | Drug Release Profile | Rationale | Reference |

| Poly(ethylene glycol) diacrylate (PEGDA) | 1 | Rapid initial burst release | Larger mesh size allows for faster drug diffusion. | [10][11] |

| 5 | Sustained release over a longer period | Smaller mesh size hinders drug diffusion, leading to a more controlled release. | [10][11] | |

| 10 | Significantly slower and more linear release | High crosslink density creates a tight network, ideal for long-term drug delivery. | [10][11] |

Causality: A higher concentration of TMPTMA leads to a higher crosslink density, resulting in a smaller average mesh size within the hydrogel network. This smaller mesh size creates a more tortuous path for the drug molecules to diffuse through, thereby slowing down the release rate. This tunable release profile is a key reason for selecting TMPTMA in the design of advanced drug delivery systems.[9][10]

Experimental Protocols: A Guide for the Researcher

To ensure the trustworthiness and reproducibility of research involving TMPTMA, standardized experimental protocols are essential.

Protocol for Determining Crosslink Density via Swelling Studies

Objective: To quantify the crosslink density of a TMPTMA-modified polymer network.

Materials:

-

Cured polymer sample of known weight

-

Appropriate solvent (e.g., toluene for acrylics)

-

Analytical balance

-

Vials with sealed caps

-

Vacuum oven

Procedure:

-

Sample Preparation: Cut a small piece of the cured polymer (approximately 0.1 g) and accurately weigh it (W_d).

-

Swelling: Place the sample in a sealed vial with an excess of the chosen solvent. Allow the sample to swell for 72 hours at a constant temperature (e.g., 25 °C) to reach equilibrium.

-

Weighing the Swollen Sample: Carefully remove the swollen sample from the vial, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_s).

-

Drying: Place the swollen sample in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved. This ensures all the solvent has been removed.

-

Final Weighing: Weigh the dried sample (W_f).

-

Calculation:

-

Calculate the swelling ratio (Q) as: Q = (W_s - W_f) / W_f

-

The volume fraction of the polymer in the swollen gel (ν₂) can be calculated.

-

The crosslink density can then be determined using the Flory-Rehner equation.

-

Caption: Workflow for determining crosslink density.

Protocol for Three-Point Bending Test (ASTM D790)

Objective: To measure the flexural strength and modulus of a TMPTMA-modified polymer.

Equipment:

-

Universal Testing Machine (UTM) with a three-point bend fixture

-

Rectangular polymer test specimens of standardized dimensions

Procedure:

-

Specimen Preparation: Prepare rectangular test specimens according to ASTM D790 specifications. Measure the width and thickness of each specimen at several points and calculate the average.

-

Setup: Set the support span on the three-point bend fixture. The span-to-depth ratio is typically 16:1.

-

Test Execution: Place the specimen on the supports. Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain (typically 5%).

-

Data Acquisition: Record the load versus deflection data throughout the test.

-

Calculation:

-

Calculate the flexural stress (σ) and flexural strain (ε) from the load-deflection curve.

-

The flexural strength is the maximum stress sustained by the specimen.

-

The flexural modulus is calculated from the slope of the initial linear portion of the stress-strain curve.

-

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and cure characteristics of a TMPTMA-containing thermoset.

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the uncured polymer sample into an aluminum DSC pan and seal it with a lid. Prepare an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

First Heat Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected curing temperature. This scan will show the initial Tg and the exothermic curing peak.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heat Scan: Reheat the now fully cured sample at the same rate. This scan will show the Tg of the cured material.

-

-

Data Analysis:

-

Determine the Tg from the midpoint of the step change in the heat flow curve in the second heating scan.

-

Integrate the area under the exothermic peak from the first heating scan to determine the heat of cure.

-

Conclusion

Trimethylolpropane trimethacrylate is a cornerstone of modern polymer chemistry, offering a powerful and versatile tool for enhancing the performance of a vast range of materials. Its trifunctional nature provides a direct and controllable means of introducing a high degree of crosslinking, leading to significant improvements in mechanical strength, thermal stability, and chemical resistance. The causal link between its molecular structure and the resulting macroscopic properties is well-understood and allows for the rational design of polymers with tailored characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of the function of TMPTMA is essential for innovating in fields as diverse as advanced coatings, durable composites, and sophisticated drug delivery systems. The continued exploration of TMPTMA in novel polymer architectures promises to unlock even greater potential in the years to come.

References

- 1. nbinno.com [nbinno.com]

- 2. Enhancing Performance: The Power of Crosslik Agent TMPTMA- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 3. In what fields is the Crosslik Agent TMPTMA applied?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 4. publications.iupac.org [publications.iupac.org]

- 5. youtube.com [youtube.com]

- 6. A comparative study on the mechanical and antibacterial properties of BPA-free dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]

- 8. politesi.polimi.it [politesi.polimi.it]

- 9. Gelatin Methacryloyl Hydrogels Control the Localized Delivery of Albumin-Bound Paclitaxel [mdpi.com]

- 10. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Navigating the Handling of Trimethylolpropane Trimethacrylate: A Technical Guide to Safety and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Versatile Crosslinker

Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional monomer prized for its ability to form highly cross-linked polymers.[1] This property makes it an invaluable component in the synthesis of a wide array of materials, from industrial coatings and adhesives to specialized composites.[1][2] Its low volatility and rapid cure response further enhance its utility in applications demanding high performance, such as in UV/EB cured coatings and printing inks.[2] However, the very reactivity that makes TMPTMA a valuable tool in material science and potentially in the development of novel drug delivery systems also necessitates a thorough understanding of its health and safety profile. This guide provides a comprehensive overview of the safe handling, storage, and disposal of TMPTMA, grounded in an understanding of its inherent chemical properties and toxicological data. The protocols and recommendations outlined herein are designed to empower researchers to utilize this versatile chemical while upholding the highest standards of laboratory safety.

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of chemical safety is a comprehensive understanding of the potential hazards. TMPTMA, like many acrylic monomers, presents a distinct set of risks that must be managed through informed handling practices. The primary routes of occupational exposure are dermal contact and inhalation of aerosols or vapors.[3]

1.1: Primary Health Hazards

The most immediate and well-documented hazards associated with TMPTMA are skin and eye irritation, as well as allergic skin reactions (sensitization).[4][5]

-

Skin Irritation and Sensitization: Direct contact with TMPTMA can cause skin irritation, characterized by redness, itching, and inflammation.[3][4] Prolonged or repeated exposure can lead to allergic contact dermatitis, a more severe and persistent condition.[6] The causality behind this lies in the methacrylate functional groups, which can react with proteins in the skin, triggering an immune response in susceptible individuals. This sensitization, once established, can be lifelong, with subsequent exposures to even minute quantities of the substance eliciting a strong reaction. Therefore, preventing initial skin contact is of paramount importance.[7]

-

Eye Irritation: TMPTMA is a serious eye irritant.[5] Accidental splashing can cause significant pain, redness, and potential damage to the cornea. The high reactivity of the monomer with the delicate tissues of the eye underscores the mandatory use of appropriate eye protection.

-

Respiratory Irritation: While TMPTMA has low volatility, inhalation of mists or aerosols can irritate the respiratory tract.[3][4] This is a critical consideration when the material is being sprayed, heated, or otherwise aerosolized.

-

Carcinogenicity: The carcinogenic potential of related compounds has been a subject of study. Trimethylolpropane triacrylate (TMPTA), a structurally similar compound, is suspected of causing cancer and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans". Studies have shown that dermal exposure to TMPTA caused rare liver cancers and uterine tumors in female mice.[8] Given the structural similarities, it is prudent to handle TMPTMA with the assumption of potential carcinogenicity and to minimize exposure through all routes.

1.2: Quantitative Toxicological Data

The following table summarizes key toxicological data for TMPTMA and the closely related TMPTA. It is important to note that while distinct, the safety precautions for both are very similar due to their shared functional groups.

| Hazard Classification | Endpoint | Species | Value | Reference |

| Skin Irritation | Irritant | Rabbit | Causes skin irritation | [4][5] |

| Eye Irritation | Irritant | Rabbit | Causes serious eye irritation | [4][5] |

| Skin Sensitization | Sensitizer | Guinea Pig / Human | May cause an allergic skin reaction | [4][6] |

| Carcinogenicity (TMPTA) | Suspected Carcinogen | Mouse (dermal) | Increased incidence of rare liver and uterine tumors | [8] |

| Aquatic Toxicity (TMPTA) | Acute & Chronic | Aquatic Organisms | Very toxic to aquatic life with long-lasting effects | [4] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in industrial hygiene that prioritizes the most effective measures for mitigating risk. For TMPTMA, a combination of engineering controls and robust PPE is essential.

2.1: Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the worker.

-

Ventilation: All work with TMPTMA should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, especially when heating the substance or creating aerosols.[3] Local exhaust ventilation should be used for larger-scale operations to capture vapors at the source.[3] The rationale is to maintain airborne concentrations well below any established occupational exposure limits and to prevent the accumulation of vapors in the breathing zone of the operator.

-

Process Enclosure: For repetitive or higher-volume tasks, enclosing the process can provide the highest level of protection by physically separating the operator from the chemical.

2.2: Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls cannot eliminate exposure, PPE is required. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Gloves are a critical component of PPE when handling TMPTMA. Due to the risk of skin irritation and sensitization, the choice of glove material is crucial. Nitrile or butyl rubber gloves are recommended.[4][9] It is imperative to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid contaminating the hands.[5] Contaminated gloves should be disposed of as hazardous waste.[5]

-

Eye and Face Protection: Chemical splash-resistant safety goggles with side protection are mandatory.[3][10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][5]

-

Skin and Body Protection: A laboratory coat is the minimum requirement.[3] For tasks with a higher potential for splashing or extensive contact, a chemically resistant apron or a full protective suit should be worn.[5] Contaminated clothing should be removed immediately and laundered before reuse.[3]

-

Respiratory Protection: Respiratory protection is generally not required when adequate engineering controls, such as a fume hood, are in place.[3] However, if engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[5]

Logical Flow for PPE Selection```dot

Caption: Standard workflow for responding to personnel exposure to TMPTMA.

4.2: Waste Disposal

All TMPTMA waste, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste. [5][11]

-

Collection: Collect waste in designated, properly labeled, and sealed containers.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company. [5]Do not dispose of TMPTMA down the drain, as it is toxic to aquatic life. [4]Ensure compliance with all local, state, and federal regulations for hazardous waste disposal. [3]

Conclusion

Trimethylolpropane trimethacrylate is a potent chemical tool with significant utility in research and development. Its hazardous properties, particularly its capacity to cause skin and eye irritation, sensitization, and its suspected carcinogenicity, demand a high level of respect and meticulous handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can safely harness the benefits of TMPTMA. A culture of safety, built on a thorough understanding of the causality behind these precautions, is the ultimate safeguard for all professionals working with this versatile monomer.

References

- 1. Trimethylolpropane trimethacrylate | 3290-92-4 [chemicalbook.com]

- 2. kowachemical.com [kowachemical.com]

- 3. aksci.com [aksci.com]

- 4. arkema.com [arkema.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Trimethylolpropane Trimethacrylate | C18H26O6 | CID 18689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Toxicology and carcinogenesis studies of trimethylolpropane triacrylate (technical grade) (CASRN 15625-89-5) in F344/N rats and B6C3F1/N mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Polymerization Mechanisms of Trimethylolpropane Trimethacrylate (TMPTMA)

Introduction: The Versatility and Significance of TMPTMA

Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional methacrylate monomer that serves as a cornerstone in the development of highly crosslinked polymers. Its molecular structure, featuring three polymerizable methacrylate groups, allows for the formation of dense three-dimensional polymer networks upon polymerization.[1] This high crosslink density imparts exceptional properties to the resulting materials, including excellent hardness, chemical and abrasion resistance, and thermal stability.

TMPTMA is a low-viscosity, low-volatility liquid, making it an ideal reactive diluent in various formulations, particularly in radiation curing applications such as UV and electron beam (EB) curing. Its versatility has led to its widespread use in a multitude of applications, including the manufacturing of plastics, adhesives, coatings, inks, and dental composites.[2] Furthermore, the unique properties of TMPTMA-based polymers have garnered significant interest in advanced fields like drug delivery, where the controlled release of therapeutic agents can be tailored by adjusting the crosslink density.[3]

This technical guide provides a comprehensive exploration of the core polymerization mechanisms of TMPTMA. We will delve into the intricacies of free-radical polymerization, the nuances of controlled radical polymerization techniques for achieving well-defined architectures, and the rapidly evolving field of photopolymerization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to harness the polymerization of TMPTMA to create advanced materials with tailored properties.

I. Conventional Free-Radical Polymerization of TMPTMA: A Foundation

Conventional free-radical polymerization is a widely employed method for polymerizing TMPTMA due to its simplicity and compatibility with a broad range of reaction conditions.[4] The process is a chain reaction consisting of three primary stages: initiation, propagation, and termination.[4][5]

Initiation: The Spark of the Reaction

The polymerization process is initiated by the generation of free radicals from an initiator molecule.[4][5] These initiators are typically compounds that readily decompose into radicals upon heating or irradiation. Common initiators for TMPTMA polymerization include azo compounds (like azobisisobutyronitrile, AIBN) and peroxides (like benzoyl peroxide, BPO).[4][6][7]

The initiation process can be broken down into two steps:

-

Decomposition: The initiator molecule (I) decomposes to form primary radicals (R•).

-

Addition: A primary radical adds to a TMPTMA monomer molecule (M) to form a monomer radical (M•).

Propagation: Building the Polymer Network

Once a monomer radical is formed, it rapidly adds to other TMPTMA monomers in a chain reaction, leading to the formation of a growing polymer chain.[4][8] Due to the trifunctional nature of TMPTMA, each monomer addition creates a new branch point, leading to the rapid formation of a highly crosslinked network.

Termination: The End of the Chain

The growth of polymer chains is terminated when two growing radical chains react with each other.[4][8] Termination can occur through two primary mechanisms:

-

Combination (or Coupling): Two radical chains combine to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two non-reactive polymer chains, one with a saturated end and the other with an unsaturated end.

Chain Transfer

Chain transfer is another important reaction that can occur during free-radical polymerization, where the radical activity is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or a chain transfer agent.[5] This results in the termination of the growing chain and the initiation of a new one.[5]

II. Controlled Radical Polymerization of TMPTMA: Precision and Architecture

While conventional free-radical polymerization is robust, it offers limited control over the polymer architecture, leading to polymers with broad molecular weight distributions. For applications requiring well-defined polymer structures, such as in drug delivery and nanotechnology, controlled radical polymerization (CRP) techniques are employed.[9][10] These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions.[11]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[11][12] This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[11]

The general mechanism of ATRP involves a reversible redox process between a dormant alkyl halide species and an active radical species, catalyzed by a copper(I) complex.[11]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization